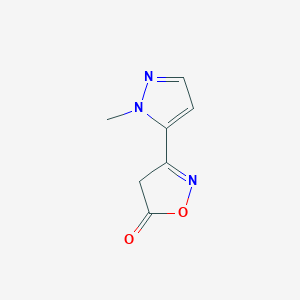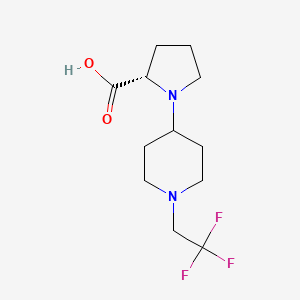![molecular formula C12H22N2 B13332200 N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine](/img/structure/B13332200.png)
N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine is a compound that belongs to the class of bicyclic amines. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which is also known as norbornane. The presence of the pyrrolidine ring and the bicyclic structure makes this compound of significant interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine typically involves multiple steps. One common method starts with the preparation of bicyclo[2.2.1]heptan-2-ol, which can be synthesized from norbornene through hydroboration-oxidation. The alcohol is then converted to the corresponding amine via azide formation followed by reduction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation, crystallization, and chromatography to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and alkoxides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a ligand for NMDA receptors, which are involved in neurodegenerative disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies related to neurotransmitter activity and receptor binding.
Industrial Applications: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine involves its interaction with molecular targets such as NMDA receptors. The compound acts as an uncompetitive antagonist at the phencyclidine binding site of the NMDA receptor, which modulates the flow of ions through the receptor channel. This interaction can influence neurotransmitter release and synaptic plasticity, making it relevant in the study of neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: This compound also features a bicyclo[2.2.1]heptane structure and is studied for similar applications.
Norbornyl Alcohol: Another compound with a bicyclo[2.2.1]heptane structure, used in various chemical reactions.
Uniqueness
N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine is unique due to its combination of the bicyclo[2.2.1]heptane structure and the pyrrolidine ring. This unique structure imparts specific chemical and biological properties that make it valuable in research and industrial applications .
Eigenschaften
Molekularformel |
C12H22N2 |
|---|---|
Molekulargewicht |
194.32 g/mol |
IUPAC-Name |
N-(2-bicyclo[2.2.1]heptanyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H22N2/c1-14-5-4-11(8-14)13-12-7-9-2-3-10(12)6-9/h9-13H,2-8H2,1H3 |
InChI-Schlüssel |
RSTPJEKEYJDWAV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(C1)NC2CC3CCC2C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


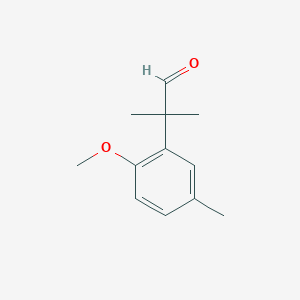


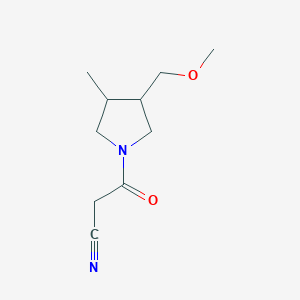

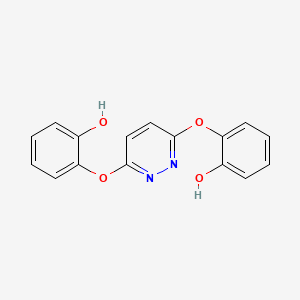
![7-(1-Methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13332145.png)
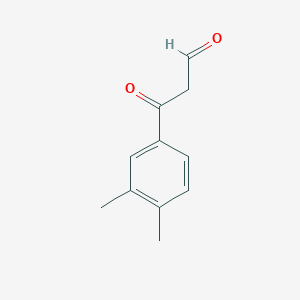
![5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13332170.png)

